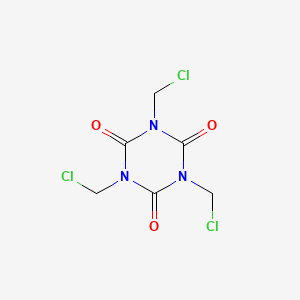
1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromine atom, a morpholine ring, and a nitrile group attached to a cyclobutane ring.
Vorbereitungsmethoden
The synthesis of 1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the bromination of 3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .
Analyse Chemischer Reaktionen
1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds such as:
4-Bromo-1,2-dimethylcyclohexane: Another brominated cycloalkane with different ring size and substituents.
2-Bromo-3-(morpholin-4-yl)propionic acid: A compound with a similar morpholine ring but different carbon backbone.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
64302-32-5 |
|---|---|
Molekularformel |
C11H17BrN2O |
Molekulargewicht |
273.17 g/mol |
IUPAC-Name |
1-bromo-3,3-dimethyl-2-morpholin-4-ylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H17BrN2O/c1-10(2)7-11(12,8-13)9(10)14-3-5-15-6-4-14/h9H,3-7H2,1-2H3 |
InChI-Schlüssel |
MOYHKZMKHKDOTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1N2CCOCC2)(C#N)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Methyl-2-phenyl-6,7,8,9-tetrahydrobenzo[g]pteridin-4-amine](/img/structure/B14490658.png)
![Phosphonic acid, [2-furanyl(methylamino)methyl]-, diethyl ester](/img/structure/B14490659.png)
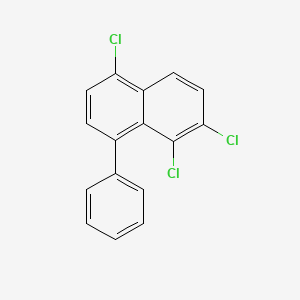


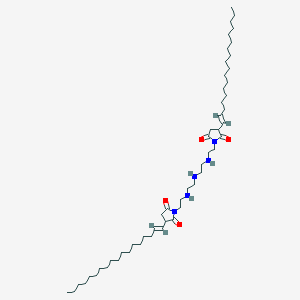
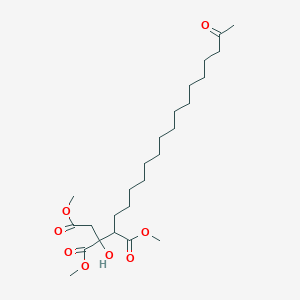
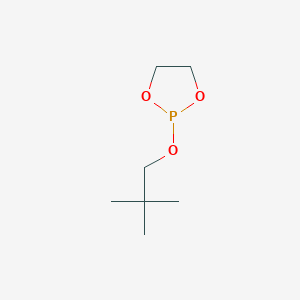

![2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene](/img/structure/B14490706.png)
